3-Hydroxypropanamide

Descripción general

Descripción

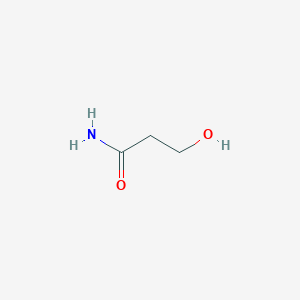

3-Hydroxypropanamide is an organic compound with the molecular formula C3H7NO2 It is a derivative of propanamide, featuring a hydroxyl group attached to the third carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxypropanamide can be synthesized through several methods. One common approach involves the hydrolysis of 3-hydroxypropanenitrile. This reaction typically requires acidic or basic conditions to proceed efficiently. Another method involves the reduction of 3-hydroxypropanoic acid using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For example, the bacterium Acetobacter lovaniensis can be cultured in a growth medium containing phosphate and ammonium, leading to the production of polymeric 3-hydroxypropionamide, which can then be hydrolyzed to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hydroxypropanoic acid.

Reduction: Reduction can yield 3-aminopropanol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: 3-Hydroxypropanoic acid.

Reduction: 3-Aminopropanol.

Substitution: 3-Chloropropanamide.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Hydroxypropanamide serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the production of diverse chemicals:

- Polymer Production : 3-HP amide can be polymerized to produce poly(3-hydroxypropionamide), which has potential applications in biodegradable plastics. This polymer could serve as an alternative to conventional petroleum-based plastics, aligning with sustainability goals in material science .

- Chemical Intermediates : It can be converted into other valuable chemicals such as acrylic acid and 3-hydroxypropionic acid, which are essential in the manufacturing of coatings, adhesives, and other polymeric materials .

Biotechnological Applications

The biotechnological potential of this compound is significant due to its role in microbial production processes:

- Microbial Production : Research has shown that specific bacterial strains, such as Klebsiella pneumoniae and Escherichia coli, can be engineered to produce 3-HP amide through fermentation processes. This bioproduction pathway is being optimized to enhance yield and efficiency .

- Food Industry : As a food additive, this compound may be utilized for its preservative properties. Its ability to inhibit microbial growth makes it a candidate for use in food preservation, enhancing shelf life while ensuring safety .

Pharmaceutical Applications

The compound's unique functional groups make it suitable for pharmaceutical development:

- Drug Development : this compound derivatives can be synthesized for use in drug formulations. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various health conditions .

Material Science

In material science, this compound contributes to the development of novel materials:

- Biodegradable Materials : The polymerization of 3-HP amide leads to materials that are not only functional but also environmentally friendly. These materials can degrade naturally, reducing plastic waste issues associated with conventional plastics .

Case Study 1: Microbial Production Optimization

Recent studies have focused on optimizing the production of this compound using engineered microbial strains. For instance, Li et al. (2016) reported a significant increase in production levels through metabolic engineering techniques, achieving yields of up to 83.8 g/L . This optimization is crucial for scaling up production for industrial applications.

Case Study 2: Polymer Development

Research by Andreeßen et al. (2014) highlighted the properties of poly(3-hydroxypropionate), derived from 3-HP amide, demonstrating its potential as a biodegradable alternative to traditional plastics. The study outlined the mechanical properties and degradation rates, providing insights into its applicability in real-world scenarios .

Mecanismo De Acción

The mechanism by which 3-hydroxypropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and metabolic pathways, influencing various biochemical processes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect its reactivity and function .

Comparación Con Compuestos Similares

Propanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxypropanoic acid: Contains a carboxyl group instead of an amide group, leading to different chemical properties and reactivity.

3-Aminopropanol: Features an amino group instead of an amide group, resulting in different applications and reactivity.

Uniqueness: 3-Hydroxypropanamide is unique due to the presence of both an amide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Hydroxypropanamide, also known as (R)-2-amino-3-hydroxypropanamide or L-serineamide, is an organic compound with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₃H₈N₂O₂

- Molecular Weight : 104.11 g/mol

- Functional Groups : Amine, hydroxyl

The presence of these functional groups contributes to the compound's solubility and reactivity, making it a subject of interest in various biochemical studies.

Enzyme Inhibition

One notable area of research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in carbohydrate metabolism. Studies suggest that it could inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion. This property positions this compound as a potential therapeutic agent for managing conditions like diabetes by modulating carbohydrate absorption.

Neurotransmission Effects

Research has highlighted the relationship between this compound and neurotransmission processes. It is a derivative of serine and has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity and cognitive functions such as learning and memory. Evidence suggests that this compound may enhance NMDA receptor activity, potentially providing neuroprotective benefits .

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways. Notably, derivatives of this compound have been developed to enhance its biological activity. For instance, novel functionalized amino acids derived from this compound have been synthesized and tested for their inhibitory effects on GABA transporters, which are crucial in regulating neurotransmitter levels in the brain .

Table of Synthesized Derivatives

| Compound Code | Structure | Biological Activity |

|---|---|---|

| 54a | Structure | Inhibits GABA uptake |

| 55b | Structure | Antinociceptive properties |

| 56c | Structure | Enhances NMDA receptor activity |

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study demonstrated that compounds derived from this compound showed significant neuroprotective effects in rodent models of neuropathic pain. These compounds did not induce motor deficits while providing pain relief .

- Metabolic Engineering : Research involving metabolic engineering of Escherichia coli and Pseudomonas putida has shown that these microorganisms can be optimized to produce high yields of 3-hydroxypropionic acid (3-HP), which is closely related to this compound. The engineered strains exhibited enhanced production capabilities under specific conditions, indicating potential industrial applications for this compound .

Propiedades

IUPAC Name |

3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGLHFBQMBVRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399878 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-43-6 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the mechanism by which asparagine is converted to acrylamide via 3-Hydroxypropanamide?

A1: While this compound itself isn't the primary pathway, it provides insights into the overall mechanism. The proposed pathway involves:

- β-elimination: Finally, a β-elimination reaction occurs in the decarboxylated Amadori compound, releasing acrylamide [, ].

Q2: Are there any studies on the crystal structure of this compound derivatives?

A: Yes, X-ray crystallographic studies have been conducted on a systemic fungicide derived from this compound: (N-(2,6 dimethyl phenyl)-N-(2-keto-1-methyl butyl) this compound) [, ]. This research aimed to understand the structural features that contribute to the fungicide's activity. The study revealed details about bond lengths, bond angles, and the overall conformation of the molecule, offering valuable insights for the design of potentially more effective fungicidal compounds.

Q3: What are some of the reported impurities found during the synthesis of Lacosamide, a drug that shares structural similarities with this compound?

A3: The synthesis of Lacosamide, which contains a 2-amino-3-hydroxypropanamide core structure, can lead to various impurities. Some of the identified impurities include:

Q4: Are there any known applications of this compound derivatives in medicinal chemistry?

A: Derivatives of this compound have shown potential as anticonvulsant agents []. For example, Lacosamide, a medication used to treat epileptic seizures, is structurally related to this compound. Research in this area focuses on exploring structure-activity relationships to develop new and more effective anticonvulsant drugs with improved safety profiles.

Q5: Have there been any studies on the spectroscopic properties of this compound?

A: Yes, the millimeter/submillimeter spectrum of this compound has been studied []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which can be used to determine its structure and conformational preferences. This information is valuable for understanding the compound's physical and chemical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.